molecular formula C7H7BrClNO B15318905 O-(2-Bromo-5-chlorobenzyl)hydroxylamine

O-(2-Bromo-5-chlorobenzyl)hydroxylamine

Cat. No.: B15318905
M. Wt: 236.49 g/mol
InChI Key: PBSQVFVNDIGEQF-UHFFFAOYSA-N
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Description

O-(2-Bromo-5-chlorobenzyl)hydroxylamine (CAS 1877943-40-2) is a halogen-substituted hydroxylamine derivative with the molecular formula C7H7BrClNO and a molecular weight of 236.49 g/mol . This compound serves as a versatile chemical building block, particularly in the one-pot sequential synthesis of O-substituted hydroxylamine derivatives . The synthetic value of such O-(halo-substituted benzyl) hydroxylamines lies in the chemo- and regio-selectivity of their preparation, which allows for obtaining desired ammonium salts in high yield with straightforward purification . Researchers utilize this family of compounds to develop novel bioactive molecules; for instance, halogenated derivatives like bromine- and chlorine-containing flavones have demonstrated significant antimicrobial properties against pathogenic bacteria, highlighting the research value of halogenated scaffolds in medicinal chemistry . This product is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

O-[(2-bromo-5-chlorophenyl)methyl]hydroxylamine

InChI

InChI=1S/C7H7BrClNO/c8-7-2-1-6(9)3-5(7)4-11-10/h1-3H,4,10H2

InChI Key

PBSQVFVNDIGEQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CON)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Bromo-5-chlorobenzyl)hydroxylamine typically involves the reaction of 2-bromo-5-chlorobenzyl chloride with hydroxylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted in a suitable solvent like ethanol or methanol under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines and other reduced compounds.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

O-(2-Bromo-5-chlorobenzyl)hydroxylamine has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-nitrogen bonds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of O-(2-Bromo-5-chlorobenzyl)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares O-(2-Bromo-5-chlorobenzyl)hydroxylamine with other O-substituted benzyl hydroxylamines from the literature:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Spectral Data (¹H-NMR, ppm)
This compound 2-Br, 5-Cl C₇H₇BrClNO 236.5 (calculated) Ar-H: ~7.2–7.8 (deshielded by Br/Cl)
O-(2,5-Dimethoxybenzyl)hydroxylamine (4c) 2,5-(OCH₃)₂ C₉H₁₃NO₃ 184 OCH₃: 3.75–3.82; Ar-H: 6.4–6.9
O-(3,5-Dimethoxybenzyl)hydroxylamine (4d) 3,5-(OCH₃)₂ C₉H₁₃NO₃ 184 OCH₃: 3.78–3.85; Ar-H: 6.3–6.6
O-(Pentafluorobenzyl)hydroxylamine 2,3,4,5,6-F₅ C₇H₅F₅NO 229.1 Fluorine-induced shifts (¹⁹F-NMR) dominant

Key Observations :

  • Molecular Weight : The Br/Cl substituents increase molecular weight (~236.5 g/mol) compared to methoxy (184 g/mol) or pentafluoro (229.1 g/mol) analogs.
  • Electron Effects : Br and Cl are electron-withdrawing groups (EWGs), reducing electron density on the hydroxylamine oxygen compared to electron-donating methoxy (OCH₃) groups. This impacts nucleophilicity and stability.
  • Spectral Data : Aromatic protons in the target compound are expected to resonate downfield (7.2–7.8 ppm) due to the deshielding effects of Br/Cl, contrasting with methoxy derivatives (6.3–6.9 ppm) .

Reactivity and Functional Behavior

  • Stability : Halogen substituents enhance thermal and oxidative stability compared to alkoxy derivatives, which may degrade under acidic or photolytic conditions .
  • Derivatization Potential: Unlike O-(pentafluorobenzyl)hydroxylamine (used for carbonyl derivatization in GC analysis ), the Br/Cl substituents may enable applications in cross-coupling reactions (e.g., Suzuki-Miyaura) or as intermediates in pharmaceutical synthesis.

Research Implications

Further studies should explore its synthetic versatility, stability under varying conditions, and comparative performance in catalytic systems.

Biological Activity

O-(2-Bromo-5-chlorobenzyl)hydroxylamine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer contexts. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through the reaction of 2-bromo-5-chlorobenzaldehyde with hydroxylamine under acidic or basic conditions. The resulting compound features a hydroxylamine functional group, which is known for its reactivity and biological significance.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of hydroxylamine derivatives, including this compound. Research indicates that compounds with hydroxylamine functionalities exhibit significant antibacterial activity against various strains of bacteria, including resistant strains.

Table 1: Antimicrobial Activity of Hydroxylamine Derivatives

CompoundTarget BacteriaMIC (μg/mL)Reference
This compoundStaphylococcus aureus<60
Other Hydroxylamine DerivativePseudomonas aeruginosa<40
Other Hydroxylamine DerivativeEscherichia coli<80

These findings suggest that this compound may serve as a lead compound for developing new antibacterial agents, especially against drug-resistant bacteria.

Anticancer Activity

The anticancer potential of hydroxylamine derivatives has also been explored. Compounds similar to this compound have shown promise as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer cell regulation.

Table 2: HDAC Inhibition by Hydroxylamine Derivatives

CompoundHDAC IsoformIC50 (nM)Reference
This compoundHDAC-650
Other Hydroxylamine DerivativeHDAC-1100

The ability of these compounds to inhibit HDACs indicates their potential as anticancer agents, affecting cell cycle regulation and apoptosis in cancer cells.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several hydroxylamine derivatives, including this compound, against clinical isolates of Staphylococcus aureus. Results showed that this compound significantly inhibited bacterial growth at concentrations lower than commonly used antibiotics, suggesting its potential use in treating infections caused by resistant strains.

Case Study 2: Anticancer Activity

In another study focusing on the anticancer properties, this compound was tested for its effects on various cancer cell lines. The compound exhibited selective cytotoxicity against specific cancer types while sparing normal cells, highlighting its therapeutic potential.

Q & A

Q. What are the common synthetic routes for O-(2-Bromo-5-chlorobenzyl)hydroxylamine?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution. React 2-bromo-5-chlorobenzyl bromide with hydroxylamine hydrochloride in a basic aqueous medium (e.g., sodium carbonate) at room temperature under an inert atmosphere. Purification involves recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .

Q. Which spectroscopic techniques are used to characterize this compound?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : Halogen substituents (Br, Cl) deshield adjacent protons, causing distinct splitting patterns (e.g., aromatic protons at δ 7.2–7.8 ppm).
  • FT-IR : Stretching vibrations for N–O (~930 cm⁻¹) and C–Br (~560 cm⁻¹).
  • Mass Spectrometry (ESI/HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from bromine/chlorine .

Q. What are the primary reactivity trends of this compound in organic synthesis?

  • Methodological Answer : The hydroxylamine group acts as a nucleophile, enabling:
  • Oxime Formation : Reacts with carbonyl compounds (e.g., ketones/aldehydes) under acidic conditions.
  • Cross-Coupling : Bromine at the 2-position facilitates Suzuki-Miyaura reactions with boronic acids .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer :
  • Use impervious gloves (nitrile) and goggles to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation.
  • Store in a dry, inert environment to minimize decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Methodological Answer :
  • Parameter Screening : Vary temperature (20–40°C), stoichiometry (1:1.2 hydroxylamine:benzyl bromide), and reaction time (4–12 hrs).
  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation of hydroxylamine.
  • Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane) or HPLC .

Q. How do electronic effects of bromine/chlorine substituents influence reaction mechanisms?

  • Methodological Answer :
  • Electron-Withdrawing Effects : Bromine (2-position) increases electrophilicity of the benzyl carbon, accelerating nucleophilic substitution.
  • Steric Hindrance : Chlorine at the 5-position may slow coupling reactions; computational modeling (DFT) can predict transition states .

Q. How to resolve contradictions in reported biological activities of analogous hydroxylamine derivatives?

  • Methodological Answer :
  • Assay Standardization : Compare IC₅₀ values using consistent cell lines (e.g., MCF-7 vs. U-937) and exposure times.
  • Dose-Response Studies : Validate activity thresholds (e.g., apoptosis induction at 0.5–2.5 µM) with triplicate experiments.
  • Statistical Analysis : Use ANOVA to assess significance of divergent results .

Q. What strategies mitigate decomposition during long-term storage?

  • Methodological Answer :
  • Stabilizers : Add desiccants (silica gel) or antioxidants (BHT).
  • Temperature Control : Store at –20°C in amber vials to limit photodegradation.
  • Purity Monitoring : Regular NMR/LC-MS checks to detect hydrolytic byproducts .

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